molecular formula C15H16O5 B15064169 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 189024-35-9

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B15064169
CAS No.: 189024-35-9
M. Wt: 276.28 g/mol
InChI Key: HQPAOJKKCUCTNE-UHFFFAOYSA-N
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Description

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound belonging to the class of naphthofurans This compound is characterized by its unique structure, which includes a furan ring fused to a naphthalene moiety, with three methoxy groups attached at the 5, 8, and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the naphthofuran core: This can be achieved through the cyclization of a suitable naphthalene derivative with a furan ring precursor under acidic or basic conditions.

    Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Reduction and cyclization: The final step involves the reduction of intermediate compounds and subsequent cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of caspase pathways. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
  • 5,6,7-Trimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
  • 4,5,8,9-Tetrahydroxy-2,3-dihydronaphtho[2,3-b]furan-6,7-dione

Uniqueness

5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may confer distinct properties, making it a valuable compound for further research and development.

Properties

CAS No.

189024-35-9

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

4,5,8-trimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C15H16O5/c1-17-10-4-5-11(18-2)13-9(10)6-8-7-20-15(16)12(8)14(13)19-3/h4-5,8H,6-7H2,1-3H3

InChI Key

HQPAOJKKCUCTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3COC(=O)C3=C(C2=C(C=C1)OC)OC

Origin of Product

United States

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